molecular formula C30H38O15 B10850150 Leucosceptoside A

Leucosceptoside A

Cat. No.: B10850150
M. Wt: 638.6 g/mol
InChI Key: ZMYQRHSOVRDQDL-CPPDSBOHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leucosceptoside A is a natural compound belonging to the class of phenyl-ethanoid glycosides. It is primarily found in various plant species and has gained significant attention due to its diverse biological activities. This compound is structurally characterized by a central glucose residue linked to one β-hydroxy-tyrosol and one rhamnose residue through ether bonds, and to one caffeic acid through an ester bond. This compound differs from verbascoside by the substitution with a methyl group in the caffeic acid moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Leucosceptoside A involves the extraction and purification from plant sources. The process typically includes leaching, extracting, and purifying the compound from plants like Leucosceptrum canum Smith . The extraction process involves using solvents such as methanol or ethanol, followed by purification techniques like column chromatography.

Industrial Production Methods: Industrial production of this compound is not widely established due to its natural abundance in certain plants. advancements in biotechnological methods, such as plant cell culture techniques, are being explored to enhance the yield of this compound for commercial purposes .

Chemical Reactions Analysis

Types of Reactions: Leucosceptoside A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activities or to study its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .

Scientific Research Applications

Leucosceptoside A has a wide range of scientific research applications:

Mechanism of Action

Leucosceptoside A exerts its effects through various molecular targets and pathways:

Properties

Molecular Formula

C30H38O15

Molecular Weight

638.6 g/mol

IUPAC Name

[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C30H38O15/c1-14-23(36)24(37)25(38)30(42-14)45-28-26(39)29(41-10-9-16-3-6-17(32)19(34)11-16)43-21(13-31)27(28)44-22(35)8-5-15-4-7-18(33)20(12-15)40-2/h3-8,11-12,14,21,23-34,36-39H,9-10,13H2,1-2H3/b8-5+/t14-,21+,23-,24+,25+,26+,27+,28+,29+,30-/m0/s1

InChI Key

ZMYQRHSOVRDQDL-CPPDSBOHSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O)O

Origin of Product

United States

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